molecular formula C6H10O3 B1510505 Mevalonic-1,2-13C2 lactone CAS No. 287111-36-8

Mevalonic-1,2-13C2 lactone

Cat. No.: B1510505
CAS No.: 287111-36-8
M. Wt: 132.13 g/mol
InChI Key: JYVXNLLUYHCIIH-MQIHXRCWSA-N
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Description

Physical and Chemical Properties Analysis

  • Melting Point : Approximately 28°C .
  • Boiling Point : Around 150°C at 5 mmHg .
  • Refractive Index (n20/D) : 1.473 (literature value) .

Properties

IUPAC Name

4-hydroxy-4-methyl(2,3-13C2)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXNLLUYHCIIH-MQIHXRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCO[13C](=O)[13CH2]1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736175
Record name 4-Hydroxy-4-methyl(2,3-~13~C_2_)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287111-36-8
Record name 4-Hydroxy-4-methyl(2,3-~13~C_2_)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

GC-MS analysis for in vivo mevalonate production. As for screening the single mutation library, a single colony harboring pBADMevT (wild type tHMGR or its mutant variants) was inoculated into LB medium containing Cm50 and grown overnight at 37° C. An aliquot (50 μl) of this seed culture was inoculated into fresh LB medium (5 ml) containing Cm50 and 13.3 mM (+)-L-arabinose, and grown for 24 hours at 37° C. An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M HC1 to dehydrate the mevalonate to form mevalonolactone, and 700 μl of ethyl acetate was then added to the sample. The mixture was vortexed for 5 minutes, and the ethyl acetate was analyzed by GC-MS using a GC oven temperature program of 90° C. for 1 min, then ramping 30° C./min to 250° C. for CyclosilB capillary column analysis. Mevalonolactone was identified from its mass spectra and retention time by comparison to an authentic standard.
Quantity
700 μL
Type
solvent
Reaction Step One
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(+)-L-arabinose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mevalonic-1,2-13C2 lactone
Reactant of Route 2
Mevalonic-1,2-13C2 lactone
Reactant of Route 3
Mevalonic-1,2-13C2 lactone
Reactant of Route 4
Mevalonic-1,2-13C2 lactone
Reactant of Route 5
Reactant of Route 5
Mevalonic-1,2-13C2 lactone
Reactant of Route 6
Mevalonic-1,2-13C2 lactone

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